molecular formula C11H16N2O2 B13223289 3,5-Dimethyl-1-(oxan-4-YL)-1H-pyrazole-4-carbaldehyde

3,5-Dimethyl-1-(oxan-4-YL)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13223289
M. Wt: 208.26 g/mol
InChI Key: LBEDQODGKXKVIE-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(oxan-4-YL)-1H-pyrazole-4-carbaldehyde is a chemical compound with a unique structure that includes a pyrazole ring substituted with dimethyl groups and an oxan-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(oxan-4-YL)-1H-pyrazole-4-carbaldehyde typically involves the alkylation of pyrazoles. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with an appropriate oxan-4-yl halide under basic conditions, such as using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(oxan-4-YL)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The oxan-4-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: 3,5-Dimethyl-1-(oxan-4-YL)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3,5-Dimethyl-1-(oxan-4-YL)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-1-(oxan-4-YL)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(oxan-4-YL)-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The pyrazole ring may also participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1-(oxan-4-YL)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3,5-Dimethyl-1-(oxan-4-YL)-1H-pyrazole-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.

Uniqueness

3,5-Dimethyl-1-(oxan-4-YL)-1H-pyrazole-4-carbaldehyde is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3,5-dimethyl-1-(oxan-4-yl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-11(7-14)9(2)13(12-8)10-3-5-15-6-4-10/h7,10H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEDQODGKXKVIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCOCC2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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